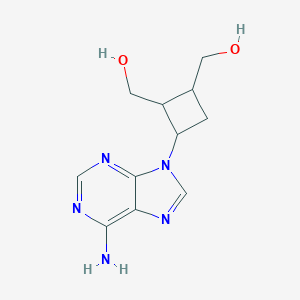

1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-, (1S,2R,3R)-

Übersicht

Beschreibung

1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-, (1S,2R,3R)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology. This compound is commonly referred to as CBDM-AP, and it is a cyclobutane derivative of adenine, a purine nucleobase that is found in DNA and RNA.

Wirkmechanismus

The mechanism of action of CBDM-AP is not fully understood, but it is believed to involve the inhibition of thymidylate synthase. Thymidylate synthase is an enzyme that is involved in the synthesis of thymidine, a nucleotide that is essential for DNA synthesis. CBDM-AP binds to the active site of thymidylate synthase, preventing the enzyme from carrying out its function.

Biochemical and Physiological Effects:

CBDM-AP has been shown to have several biochemical and physiological effects, including inhibition of thymidylate synthase and anticancer activity. CBDM-AP has also been shown to have moderate toxicity in cell culture studies, indicating that further studies are needed to determine its safety and efficacy in vivo.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of CBDM-AP is its potential as a ligand for metal ion binding, which could have applications in catalysis and materials science. Another advantage is its potential as an anticancer agent, which could lead to the development of new cancer treatments. One limitation of CBDM-AP is its moderate toxicity, which could limit its use in vivo. Another limitation is the difficulty in synthesizing and separating its enantiomers.

Zukünftige Richtungen

Several future directions for research on CBDM-AP include the development of more efficient synthesis methods, the study of its mechanism of action in vivo, and the exploration of its potential applications in catalysis and materials science. Further studies are also needed to determine its safety and efficacy as an anticancer agent, and to identify any potential drug interactions or side effects.

Synthesemethoden

The synthesis of CBDM-AP can be achieved using several methods, including the reaction of cyclobutanone with adenine under basic conditions. This method yields a racemic mixture of CBDM-AP, which can be separated into its enantiomers using chiral HPLC. Another method involves the reduction of 1,2-cyclobutanedione with sodium borohydride in the presence of adenine. This method also yields a racemic mixture of CBDM-AP, which can be separated using chiral HPLC.

Wissenschaftliche Forschungsanwendungen

CBDM-AP has been studied for its potential applications in several areas of scientific research, including drug discovery, biocatalysis, and materials science. In drug discovery, CBDM-AP has been shown to have anticancer activity by inhibiting the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis. CBDM-AP has also been studied as a potential ligand for metal ion binding, which could have applications in catalysis and materials science.

Eigenschaften

IUPAC Name |

[(1S,2R,3R)-3-(6-aminopurin-9-yl)-2-(hydroxymethyl)cyclobutyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O2/c12-10-9-11(14-4-13-10)16(5-15-9)8-1-6(2-17)7(8)3-18/h4-8,17-18H,1-3H2,(H2,12,13,14)/t6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJIWOQTJHPDAK-BWZBUEFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C1N2C=NC3=C(N=CN=C32)N)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50155099 | |

| Record name | 1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-, (1S,2R,3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50155099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-, (1S,2R,3R)- | |

CAS RN |

126187-01-7 | |

| Record name | 1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-, (1S,2R,3R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126187017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-, (1S,2R,3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50155099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5-Dihydroxy-2,6,13-trimethyl-8-oxatricyclo[4.4.3.01,5]tridecane-9,12-dione](/img/structure/B220495.png)

![2-(3-ethenylpiperidin-4-yl)-1-[3-(2-hydroxyethyl)-1H-indol-2-yl]ethanone](/img/structure/B220539.png)

![N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B220561.png)

![3-[(1S,3S,5S,6S,8S,10S,14R,15S,17R,18S,19R,23R)-5,6,17,22-Tetrahydroxy-8,14-bis(hydroxymethyl)-18-methyl-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one](/img/structure/B220651.png)